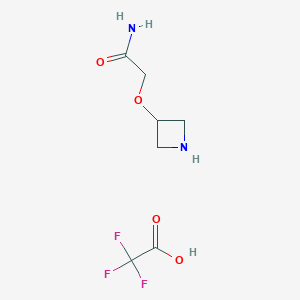
c-Fms-IN-1
Vue d'ensemble
Description
Ce composé est reconnu pour sa grande spécificité et son efficacité dans l'inhibition de l'activité de la kinase c-FMS, avec une valeur de CI50 de 0,8 nanomolaire . c-Fms-IN-1 a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de divers cancers et maladies inflammatoires .
Applications De Recherche Scientifique
c-Fms-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its role in modulating macrophage activity and immune responses.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting c-FMS kinase.
Mécanisme D'action
Target of Action
The primary target of 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide, also known as c-Fms-IN-1, is the c-Fms kinase . The c-Fms kinase is a type III receptor tyrosine kinase, encoded by the proto-oncogene fms . It is specifically expressed in osteoclasts and myelomonocytic-lineage cells, such as monocytes and macrophages .
Mode of Action
This compound interacts with its target, the c-Fms kinase, by inhibiting its activity . This inhibition occurs at the molecular level, where this compound binds to the kinase, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways that it regulates .
Biochemical Pathways
The inhibition of c-Fms kinase by this compound affects several biochemical pathways. The c-Fms kinase and its ligand CSF-1 play important roles in the proliferation, growth, and differentiation of tumor-associated macrophages . By inhibiting c-Fms, this compound disrupts these processes, potentially leading to a decrease in the growth and survival of these cells .
Result of Action
The result of this compound’s action is the disruption of the normal functioning of cells that express the c-Fms kinase. This includes a variety of malignant and inflammatory diseases where c-Fms is abnormally expressed . By inhibiting the activity of c-Fms, this compound can potentially slow the growth of these diseases.
Analyse Biochimique
Biochemical Properties
5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide interacts with the FMS kinase, a receptor that plays a crucial role in initiating cellular processes . The receptor-tyrosine kinase c-Fms is expressed in macrophages, microglia, and osteoclasts . The interaction between 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide and FMS kinase can influence the function of these cells .
Cellular Effects
The effects of 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide on cells are largely mediated through its interaction with the FMS kinase . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the binding of CSF-1 to its receptor c-Fms, which is a cell surface receptor belonging to a family of tyrosine kinase receptors, results in the dimerization and phosphorylation of c-Fms, leading to macrophage proliferation .
Molecular Mechanism
5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide exerts its effects at the molecular level through its interaction with the FMS kinase . This interaction can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular processes . For example, signaling by the CSF-1/c-Fms system results in accelerating cellular proliferation .
Temporal Effects in Laboratory Settings
It is known that this compound has a high affinity for the FMS kinase, suggesting that it may have a long-lasting impact on cellular function .
Dosage Effects in Animal Models
The effects of 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide in animal models are dependent on the dosage administered
Metabolic Pathways
Given its interaction with the FMS kinase, it is likely that this compound is involved in pathways related to cellular proliferation and differentiation .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de c-Fms-IN-1 implique plusieurs étapes, commençant par la préparation de dérivés hétérocycliques. Le processus inclut généralement la formation d'intermédiaires clés par le biais de réactions telles que la substitution nucléophile, la cyclisation et les modifications de groupes fonctionnels . Des conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés du produit final .
Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est mis à l'échelle en utilisant des réacteurs discontinus ou à écoulement continu, garantissant une qualité et un rendement constants. Des techniques de purification avancées, telles que la cristallisation et la chromatographie, sont employées pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de Réactions : c-Fms-IN-1 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification de this compound.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont employés dans les réactions de substitution.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent présenter des activités biologiques et des propriétés différentes .
4. Applications de la Recherche Scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : Investigué pour son rôle dans la modulation de l'activité des macrophages et des réponses immunitaires.
Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant la kinase c-FMS.
5. Mécanisme d'Action
This compound exerce ses effets en se liant au site de liaison de l'ATP de la kinase c-FMS, inhibant ainsi son activité. Cette inhibition empêche la phosphorylation et l'activation des voies de signalisation en aval impliquées dans la prolifération cellulaire, la différenciation et la survie . Le composé cible spécifiquement le récepteur du facteur de stimulation des colonies 1, bloquant son interaction avec ses ligands, le facteur de stimulation des colonies 1 et l'interleukine-34 .
Composés Similaires :
Ki20227 : Un autre inhibiteur de la kinase c-FMS avec une valeur de CI50 de 2 nanomolaires.
Pexidartinib (PLX3397) : Un inhibiteur multi-cible de la tyrosine kinase réceptrice avec des valeurs de CI50 de 13 nanomolaires pour le CSF1R.
JNJ-40346527 : Un inhibiteur sélectif de la kinase c-FMS utilisé dans des essais cliniques pour le traitement du cancer.
Unicité de this compound : this compound se distingue par sa valeur de CI50 exceptionnellement faible, indiquant une grande puissance et spécificité pour la kinase c-FMS. Cela en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles, offrant des avantages par rapport aux autres inhibiteurs en termes d'efficacité et de sélectivité .
Comparaison Avec Des Composés Similaires
Ki20227: Another c-FMS kinase inhibitor with an IC50 value of 2 nanomolar.
Pexidartinib (PLX3397): A multi-targeted receptor tyrosine kinase inhibitor with IC50 values of 13 nanomolar for CSF1R.
JNJ-40346527: A selective c-FMS kinase inhibitor used in clinical trials for cancer treatment.
Uniqueness of c-Fms-IN-1: this compound stands out due to its exceptionally low IC50 value, indicating high potency and specificity for c-FMS kinase. This makes it a valuable tool for research and potential therapeutic applications, offering advantages over other inhibitors in terms of efficacy and selectivity .
Propriétés
IUPAC Name |
5-cyano-N-[4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-25-11-13-26(14-12-25)17-5-7-19(20(15-17)27-9-3-2-4-10-27)24-22(28)21-8-6-18(16-23)29-21/h5-8,15H,2-4,9-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPPIQKPNBIUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
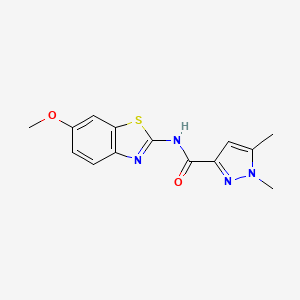
![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436087.png)
![N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2436089.png)
![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2436090.png)
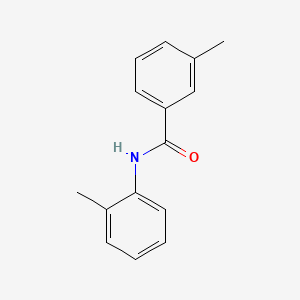
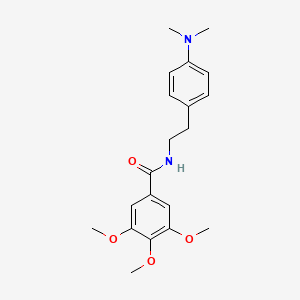
![5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2436097.png)
![7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2436098.png)
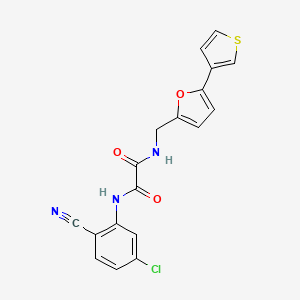
![3-[(2-Hydroxyethane)sulfonyl]acetic acid](/img/structure/B2436101.png)

![N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2436105.png)
